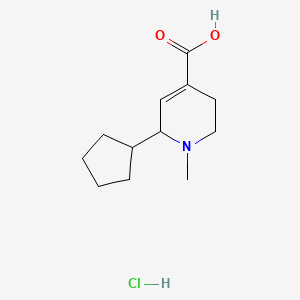![molecular formula C13H25Cl2N3 B13489496 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is a compound that features a piperidine ring substituted with a tert-butyl imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and imidazole rings in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized using various reagents and conditions.
Coupling of Imidazole and Piperidine: The final step involves coupling the imidazole moiety with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may result in the formation of secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, leading to improved efficacy in its applications .
Eigenschaften
Molekularformel |
C13H25Cl2N3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C13H23N3.2ClH/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3,(H,15,16);2*1H |
InChI-Schlüssel |
UMSSGKUKMPJZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)










